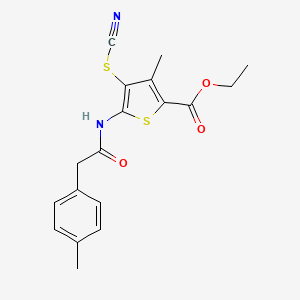

Ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate

CAS No.: 923492-68-6

Cat. No.: VC5775117

Molecular Formula: C18H18N2O3S2

Molecular Weight: 374.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923492-68-6 |

|---|---|

| Molecular Formula | C18H18N2O3S2 |

| Molecular Weight | 374.47 |

| IUPAC Name | ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C18H18N2O3S2/c1-4-23-18(22)16-12(3)15(24-10-19)17(25-16)20-14(21)9-13-7-5-11(2)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,21) |

| Standard InChI Key | DGFLEBRMXWGHHH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate, reflects its multifunctional structure:

-

Thiophene backbone: A five-membered aromatic ring with sulfur, serving as the central scaffold.

-

Substituents:

-

Methyl group: At C3, modulating electronic effects on the thiophene ring.

Table 1: Key Structural and Physicochemical Data

| Property | Value/Description |

|---|---|

| CAS No. | 923492-68-6 |

| Molecular Formula | |

| Molecular Weight | 374.47 g/mol |

| IUPAC Name | Ethyl 3-methyl-5-[[2-(4-methylphenyl)acetyl]amino]-4-thiocyanatothiophene-2-carboxylate |

| SMILES | CCOC(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)C)SC#N)C |

| Solubility | Not available |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is absent, analogous thiophene derivatives exhibit planar aromatic systems with substituents influencing packing modes. For example, 4-nitro-thiophene-2-carboxylic acid crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 11.7169(18) Å, b = 8.2671(12) Å, c = 28.478(4) Å, and β = 93.396(2)° . Such data suggest that steric effects from the p-tolyl and thiocyanato groups in the target compound could lead to unique crystal packing or intermolecular interactions.

Synthesis and Preparation

Synthetic Pathways

The synthesis of ethyl 3-methyl-4-thiocyanato-5-(2-(p-tolyl)acetamido)thiophene-2-carboxylate likely involves multi-step strategies, as inferred from related thiophene derivatives :

-

Thiophene Ring Formation: Knorr paal or Gewald reactions could construct the 2,5-disubstituted thiophene core.

-

Functionalization:

-

Esterification: Ethyl esterification at C2 via acid-catalyzed condensation.

Table 2: Comparative Synthesis of Analogous Thiophene Derivatives

Challenges in Synthesis

Documented protocols for the target compound are scarce, indicating challenges such as:

-

Regioselectivity: Ensuring correct positioning of -SCN and acetamido groups.

-

Stability of Thiocyanato Group: Potential decomposition under acidic/basic conditions.

-

Purification: Difficulty isolating the product due to similar polarities of intermediates.

Research Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Scalable, reproducible protocols are needed.

-

Structural Characterization: X-ray crystallography or NMR studies to confirm regiochemistry .

-

Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays.

Computational Modeling

Density functional theory (DFT) could predict electronic properties, while molecular docking may identify protein targets. For example, the acetamido-p-tolyl group’s hydrophobic interactions could be modeled with kinase domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume